3,5-Xylyl chloroformate

描述

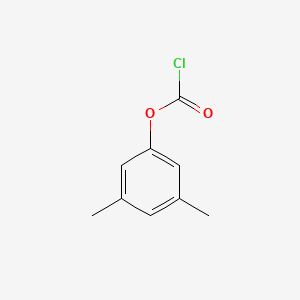

Structure

3D Structure

属性

CAS 编号 |

36037-36-2 |

|---|---|

分子式 |

C9H9ClO2 |

分子量 |

184.62 g/mol |

IUPAC 名称 |

(3,5-dimethylphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-7(2)5-8(4-6)12-9(10)11/h3-5H,1-2H3 |

InChI 键 |

KLLAFPIQULNDBN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1)OC(=O)Cl)C |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3,5 Xylyl Chloroformate Analogues

Phosgene-Based Syntheses: Mechanistic and Scalability Considerations

Phosgene (B1210022) (COCl₂) has long been the reagent of choice for the industrial production of chloroformates due to its high reactivity and efficiency. kobe-u.ac.jp The reaction of an alcohol or phenol (B47542) with phosgene yields the corresponding chloroformate. google.com

Optimized Phosgenation Protocols for Aryl Chloroformates

The synthesis of aryl chloroformates, such as 3,5-xylyl chloroformate, from less reactive phenols often requires elevated temperatures, typically above 75°C. google.comjustia.com An alternative approach involves converting the phenol to a more reactive alkali metal phenoxide before reacting it with phosgene in an organic solvent. google.comjustia.com

Catalysts are frequently employed to enhance the reaction rate and yield. N,N-dialkylated acid amides, such as dimethylformamide (DMF) and tetramethylurea, have proven effective as catalysts in the synthesis of phenyl chloroformate. google.com The reaction can be carried out at atmospheric pressure and temperatures ranging from 40-180°C, with an optimal range of 70-130°C. google.com Organic phosphorus compounds also serve as effective catalysts for the reaction of phenols with phosgene. google.com

A typical procedure for the preparation of an aryl chloroformate involves reacting the corresponding phenol with phosgene in the presence of a catalyst. For instance, 2,6-xylyl chloroformate can be synthesized from 2,6-xylenol and phosgene. acs.org The reaction of aryl chloroformates with dimethylformamide can lead to the formation of aryloxy-substituted immonium salts. acs.orgacs.org

Table 1: Optimized Phosgenation Protocol Example

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| Phenol | Phosgene | Triphenyl phosphite | Phenyl chloroformate | 95% (based on phenol) |

In Situ Phosgene Generation Techniques: Application to 3,5-Xylyl Systems

The high toxicity of phosgene gas necessitates stringent safety precautions. kobe-u.ac.jp To mitigate these risks, methods for the in situ generation of phosgene from less hazardous precursors have been developed. Triphosgene (B27547), a solid and safer alternative to gaseous phosgene, can be used to prepare alkyl and aryl chloroformates directly from alcohols and phenols. google.comjustia.com This method is simple, mild, and efficient, providing excellent yields for a variety of chloroformates. google.comjustia.com

Continuous-flow systems offer a particularly safe approach by generating and consuming phosgene in a closed loop, minimizing exposure. researchgate.netrsc.org In such a system, a precursor like triphosgene is reacted with a base to generate phosgene, which is then immediately reacted with the alcohol or phenol. researchgate.net This technique has been successfully applied to the synthesis of various acid chlorides and could be adapted for this compound production. researchgate.net

A novel photochemical method involves the oxidation of chloroform (B151607) to phosgene using UV light and oxygen. researchgate.netnih.gov This "photo-on-demand" synthesis allows for the in situ generation of phosgene, which can then react with an alcohol present in the chloroform solution. organic-chemistry.orgresearchgate.netacs.org This process can be performed in a heterogeneous system with an aqueous base, enabling the synthesis of various carbonate esters and polycarbonates. nih.govadvanceseng.com

Phosgene-Alternative Synthetic Routes: Innovations and Challenges

Concerns over the safety of phosgene have driven research into alternative synthetic routes for chloroformates.

Photocatalytic Approaches to Chloroformate Production

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net Photocatalytic methods can be employed for the direct esterification of simple alkanes with chloroformates. nih.govuva.nl One proposed mechanism involves the generation of a chlorine radical, which abstracts a hydrogen atom from an alkane to form an alkyl radical. This radical then reacts to form the final product. nih.gov

Another innovative approach is the "photo-on-demand" synthesis of chloroformates from a chloroform solution containing an alcohol. organic-chemistry.orgresearchgate.netacs.org By irradiating the solution with UV light in the presence of oxygen, chloroform is converted to phosgene in situ, which then reacts with the alcohol. researchgate.netorganic-chemistry.orgresearchgate.netacs.org This method has been shown to produce chloroformates in high yields and can be extended to one-pot syntheses of carbonates and carbamates. organic-chemistry.orgresearchgate.netacs.org

Table 2: Photo-on-Demand Chloroformate Synthesis from 1-Hexanol

| Reactant | Light Source | Conditions | Product | Yield |

| 1-Hexanol in Chloroform | Low-pressure mercury lamp | O₂ bubbling | 1-Hexyl chloroformate | 93% |

This photo-on-demand phosgenation can be conducted in a continuous flow system, offering a safer and more scalable process. chemistryviews.orgkobe-u.ac.jp The system can continuously produce chloroformates, carbonates, and polycarbonates on a gram scale with high conversion rates. kobe-u.ac.jp

Exploration of Non-Phosgene Precursors for Xylyl Chloroformate Synthesis

Research into non-phosgene precursors for chloroformate synthesis aims to completely avoid the use of phosgene and its direct precursors. One such method involves the carbonylation of benzyl (B1604629) alcohols with carbon monoxide and sulfur, followed by chlorination to yield benzyl chloroformate. researchgate.net This novel route uses carbon monoxide or carbonyl sulfide (B99878) as the carbonyl source, offering a phosgene-free alternative. researchgate.net

Another class of reagents explored as alternatives to chloroformates are alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates. organic-chemistry.org These compounds are stable, moisture-insensitive, and can be used to synthesize carbonates under mild conditions, making them an eco-friendly option. organic-chemistry.org

Sustainable Synthesis Approaches for Aryl Chloroformates

Sustainability in chemical synthesis focuses on reducing environmental impact and improving safety. The development of phosgene-free routes and the use of continuous-flow and photocatalytic methods are significant steps towards more sustainable chloroformate production.

Electrochemical methods also present a promising avenue for sustainable synthesis. An electrochemical cascade methodology has been reported for the synthesis of halogenated N-aryl amides, carbamates, and ureas. researchgate.net This process involves the reaction of aromatic amines with chloroformates, followed by an electrocatalytic C-H chlorination, utilizing the chloride ions generated in the first step. researchgate.net This atom-economical and environmentally benign approach avoids the need for external catalysts or stoichiometric redox reagents. researchgate.net

The "photo-on-demand" synthesis from chloroform is another example of a more sustainable approach, as it uses a readily available solvent as a reagent and can be powered by light, reducing the reliance on traditional energy sources. kobe-u.ac.jp Furthermore, the byproducts are primarily hydrogen chloride, which can be neutralized, minimizing waste. kobe-u.ac.jp

Mechanistic Investigations of 3,5 Xylyl Chloroformate Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the primary mode of reaction for chloroformates, including 3,5-xylyl chloroformate. Chloroformates are generally more prone to associative (higher order) reaction mechanisms compared to corresponding carboxylic acid chlorides. mdpi.com This is attributed to the higher heterolytic bond dissociation energy of the C-Cl bond in chloroformates, which necessitates a greater degree of nucleophilic "push" to initiate the reaction. mdpi.com

Kinetics and Stereochemistry of Aminolysis: Carbamic Ester Formation

The reaction of this compound with primary or secondary amines (aminolysis) yields the corresponding 3,5-dimethylphenyl carbamates. This transformation is a key method for the formation of carbamic esters. Kinetic studies on similar chloroformates, such as methyl chloroformate, reveal that the reaction proceeds via uncatalyzed nucleophilic attack of the free amine on the chloroformate. rsc.org

The reaction rate is dependent on the concentration of both the chloroformate and the free amine. The basicity of the amine plays a crucial role; however, the sensitivity of the chloroformate to the nucleophile's basicity tends to decrease as the basicity increases, as shown by Brönsted plots for related compounds. rsc.org The mechanism is generally considered to be a stepwise addition-elimination pathway involving a tetrahedral intermediate.

Table 1: Illustrative Brønsted-type Data for Aminolysis of a Generic Aryl Chloroformate

| Amine Nucleophile | pKa of Conjugate Acid | Relative Rate Constant (k_rel) |

|---|---|---|

| Aniline | 4.6 | 1 |

| Pyridine (B92270) | 5.2 | 3.5 |

| Benzylamine | 9.3 | 8,500 |

| Piperidine | 11.1 | 150,000 |

Note: This table is illustrative and based on general reactivity trends for chloroformates.

Stereochemical studies, where applicable with chiral amines, typically show retention of configuration at the amine's stereocenter, consistent with a mechanism where the amine nitrogen is the site of nucleophilic attack and no bonds to the stereocenter are broken.

Alcoholysis and Phenolysis: Carbonate Ester Synthesis

When this compound reacts with an alcohol (alcoholysis) or a phenol (B47542) (phenolysis), the product is a mixed carbonate ester. This reaction is a common method for synthesizing unsymmetrical carbonates. The mechanism is analogous to aminolysis and hydrolysis, involving nucleophilic attack by the oxygen atom of the alcohol or phenol on the electrophilic carbonyl carbon of the chloroformate.

The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carbonate ester, with the expulsion of a chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride that is formed.

Carboxylic Acid Reactivity: Mixed Anhydride Generation

The reaction between a carboxylic acid and this compound in the presence of a tertiary amine base (like triethylamine) generates a mixed carboxylic-carbonic anhydride. researchgate.nethighfine.com This method is widely used, particularly in peptide synthesis, to activate a carboxylic acid for subsequent reaction with an amine. highfine.com

The process involves the deprotonation of the carboxylic acid by the base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the chloroformate to form the mixed anhydride. researchgate.net The choice of chloroformate and reaction conditions can be optimized to favor nucleophilic attack on the desired carbonyl group in subsequent steps. highfine.com These mixed anhydrides are typically reactive intermediates and are not isolated before reacting further. researchgate.net

Solvolytic Reactions and Hydrolysis Kinetics

Solvolysis refers to the reaction of a substrate with the solvent acting as the nucleophile. For this compound, this typically involves reaction with hydroxylic solvents like water (hydrolysis) or alcohols (alcoholysis).

Solvent Effects and Rate Constant Analysis (SN1, SN2, SN3 Pathways)

The mechanism of chloroformate solvolysis can vary from unimolecular (SN1) to bimolecular (SN2 or a stepwise addition-elimination) pathways, depending on the substrate structure and the solvent properties. mdpi.comresearchgate.net The extended Grunwald-Winstein equation is a powerful tool for elucidating these mechanisms by correlating the specific rate of solvolysis (k) with the solvent's nucleophilicity (NT) and ionizing power (YCl). researchgate.netnih.gov

log(k/k₀) = lN_T + mY_Cl

Here, l represents the sensitivity to solvent nucleophilicity and m represents the sensitivity to solvent ionizing power. researchgate.net

SN1 Pathway : Characterized by a high m value and a low l value, this mechanism involves the rate-determining formation of an acylium cation intermediate. It is favored in highly ionizing, non-nucleophilic solvents.

SN2 Pathway : Characterized by a high l value and a moderate m value, this pathway involves a concerted nucleophilic attack by a solvent molecule. For many chloroformates, this occurs via a stepwise addition-elimination (AN + DN) process through a tetrahedral intermediate. nih.govmdpi.comresearchgate.net Studies on phenyl and propargyl chloroformate show sensitivities of l ≈ 1.4-1.7 and m ≈ 0.5, suggesting a bimolecular process where the addition step is rate-determining. nih.govmdpi.comresearchgate.net

SN3 Pathway : This refers to a third-order reaction where one solvent molecule acts as a nucleophile and a second solvent molecule acts as a general base catalyst. mdpi.com This mechanism is often observed in the hydrolysis of chloroformates. mdpi.com

For aryl chloroformates like this compound, solvolysis in most common aqueous organic mixtures is expected to proceed via a bimolecular addition-elimination mechanism, similar to what is observed for phenyl chloroformate. mdpi.com

Table 2: Typical Grunwald-Winstein Parameters for Different Chloroformate Solvolysis Mechanisms

| Chloroformate Type | Predominant Solvents | Typical l value | Typical m value | Proposed Mechanism |

|---|---|---|---|---|

| Aryl Chloroformates | Aqueous Alcohols, Acetone | ~1.68 | ~0.46 | Addition-Elimination (SN2-like) |

| tert-Butyl Chloroformate | Highly Ionizing | Low | High | Ionization (SN1-like) |

| Benzyl (B1604629) Chloroformate | Aqueous Fluoroalcohols | ~0.8 | ~0.8 | SN1 with nucleophilic solvation |

Note: Data is compiled from studies on p-nitrophenyl and other chloroformates for illustrative purposes. mdpi.comnih.gov

General Base Catalysis in Chloroformate Hydrolysis

The hydrolysis of chloroformates in neutral or near-neutral aqueous solutions often exhibits characteristics of general base catalysis. mdpi.com In this mechanism, one water molecule acts as the nucleophile, attacking the carbonyl carbon, while a second water molecule acts as a general base, accepting a proton from the attacking water molecule in the transition state. mdpi.com

This termolecular (SN3) pathway helps to activate the attacking nucleophile and prevents the reverse reaction from the tetrahedral intermediate. mdpi.com Evidence for this mechanism comes from kinetic solvent isotope effect (KSIE) studies. The hydrolysis of related acid derivatives in D₂O is typically slower than in H₂O (KSIE > 1), which is consistent with the cleavage of an O-H (or O-D) bond in the rate-determining step, a hallmark of general base catalysis. mdpi.com

Degradation Mechanisms and Stability in Synthetic Media

Detailed studies on the degradation mechanisms and stability of this compound in various synthetic media are not available in the reviewed scientific literature.

Computational Chemistry Approaches to Reaction Mechanisms

No specific computational chemistry studies detailing the reaction mechanisms of this compound were found in the public scientific databases.

Strategic Applications of 3,5 Xylyl Chloroformate in Complex Organic Synthesis

As a Protecting Group Reagent: Derivatization and Deprotection Strategies

In the realm of multi-step organic synthesis, the transient modification of reactive functional groups is a cornerstone of strategic planning. Protecting groups are employed to mask the inherent reactivity of a specific functionality, thereby preventing undesired side reactions while chemical transformations are carried out elsewhere in the molecule. Chloroformates are a well-established class of reagents for the protection of amines, converting them into stable, neutral carbamates. 3,5-Xylyl chloroformate, a member of the aryl chloroformate family, serves this purpose, offering a balance of stability and reactivity that can be advantageous in specific synthetic contexts.

The introduction of the 3,5-xylyl carbamate protecting group onto a primary or secondary amine is typically achieved through a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of this compound. This is generally performed in the presence of a mild base, such as pyridine (B92270) or a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting 3,5-xylyl carbamate is a stable derivative, effectively diminishing the nucleophilicity and basicity of the original amino group. This stability allows for a wide range of subsequent chemical transformations to be performed on the molecule without affecting the protected amine.

While specific literature detailing the widespread use of this compound as a standard protecting group is not as prevalent as for reagents like Boc-anhydride or Cbz-chloride, the principles of its application are well-grounded in the established chemistry of aryl chloroformates. The stability of the resulting aryl carbamate is a key feature. For instance, aryl carbamates are generally stable in acidic aqueous media and relatively stable in dilute basic conditions, allowing for aqueous workups. mdpi.com

Deprotection Strategies for Aryl Carbamates

Basic Hydrolysis: Strong basic conditions, such as the use of hydroxide anions, can effect the cleavage of aryl carbamates. The mechanism of this hydrolysis can differ based on the substitution of the nitrogen atom. Carbamates derived from primary amines can undergo an E1cb-type elimination-addition mechanism, proceeding through an isocyanate intermediate. mdpi.com In contrast, carbamates of secondary amines are typically cleaved via a BAc2 mechanism, which involves a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon and is generally a more forcing process. mdpi.com

Nucleophilic Cleavage with Fluoride: Tetra-n-butylammonium fluoride (TBAF) has been reported as a mild and selective reagent for the deprotection of carbamates, with phenyl carbamates being particularly susceptible to this method. nih.gov The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the free amine. nih.gov This method offers an alternative to harsh basic or acidic conditions.

Nucleophilic Cleavage with Thiols: A protocol utilizing 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at elevated temperatures has been developed for the deprotection of various carbamates, including those derived from benzyl (B1604629) chloroformate. organic-chemistry.org This method proceeds via a nucleophilic substitution mechanism and is noted for its good functional group tolerance, providing an alternative to standard hydrogenolysis or Lewis acid-mediated deprotection. organic-chemistry.orgchemistryviews.org

The selection of the most appropriate deprotection method for a 3,5-xylyl carbamate would therefore be guided by the principles of orthogonality, ensuring that the chosen conditions selectively cleave the carbamate without affecting other protecting groups or sensitive functionalities within the molecule. organic-chemistry.org

Role in the Construction of Biologically Active Molecules and Pharmaceutical Intermediates

The carbamate functional group is a prevalent structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Its presence can influence a molecule's stability, bioavailability, and interaction with biological targets. This compound, as a precursor to 3,5-xylyl carbamates, plays a role in the synthesis of such molecules.

A notable example of a biologically active xylyl carbamate is the insecticide 3,5-Xylyl methylcarbamate, also known as XMC. nih.govresearchgate.net This compound functions as a cholinesterase inhibitor and has been used in agricultural applications to control pests on crops like rice and tea. organic-chemistry.orggoogle.com The synthesis of XMC can be achieved through the reaction of 3,5-xylenol with methyl isocyanate, or alternatively, by treating 3,5-xylenol with phosgene (B1210022) to form the corresponding chloroformate, which is then reacted with methylamine. nih.govresearchgate.net This latter route highlights the role of the chloroformate as a key intermediate in forming the carbamate linkage.

The incorporation of the 3,5-xylyl moiety can confer specific physical and biological properties to the molecule. For instance, in a study on carbamate-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), the nature of the substituents on the O-aryl ring was found to influence both the chemical stability of the carbamate group and its interaction with the enzyme. nih.gov While this study did not specifically include the 3,5-xylyl group, it underscores the principle that modifications to the aryl portion of an aryl carbamate can be a key strategy in drug design.

Furthermore, the synthesis of various N-aryl carbamate derivatives has been explored for their potential antifungal activities. mdpi.com In one study, the 3,5-ditrifluoromethyl N-aryl carbamate exhibited good antifungal properties, demonstrating that the substitution pattern on the aryl ring is critical for biological efficacy. mdpi.com

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and natural products. The development of efficient and modular methods for their synthesis is a central focus of medicinal and synthetic organic chemistry. While direct and extensive examples of this compound in the modular synthesis of complex heterocyclic scaffolds are not widely reported, the use of chloroformates, in general, has been noted in this area. For instance, in a de novo synthesis of benzannelated heterocycles, ethyl chloroformate was used as an additive. nih.gov Although the exact role was not fully elucidated, it was proposed to facilitate the cascade reaction by increasing the rate of imine to enamine tautomerization, a key step in the formation of the heterocyclic core. nih.gov This suggests a potential, albeit less common, application for aryl chloroformates like the 3,5-xylyl variant in facilitating key steps of heterocyclic synthesis.

A more direct incorporation of the xylyl moiety into heterocyclic structures is seen in the synthesis of xylyl-linked bis-benzimidazolium salts. nih.govresearchgate.netmdpi.com These compounds, which have been investigated for their potential as anticancer agents against human colon cancer, feature a meta-xylyl linker connecting two benzimidazole units. nih.gov While not synthesized from this compound, these examples demonstrate the utility of the xylyl scaffold in constructing complex, biologically relevant heterocyclic architectures.

Utilization in Chiral Synthesis and Catalysis

The precise control of stereochemistry is paramount in the synthesis of many pharmaceuticals and biologically active molecules, as different enantiomers can exhibit vastly different biological activities. The 3,5-xylyl moiety has been strategically employed in the design of chiral ligands and auxiliaries to influence the stereochemical outcome of chemical reactions.

The 3,5-xylyl group, with its specific steric and electronic properties, has been incorporated into the design of chiral ligands for asymmetric catalysis. A significant example is the use of a (R)-BINIM-4(3,5-xylyl)-2QN-Ni(II) complex in the enantioselective 1,3-dipolar cycloaddition of nitrile oxides. organic-chemistry.org This reaction is a powerful tool for the construction of chiral five-membered heterocycles. In a study by Suga and coworkers, this nickel(II) complex, bearing a binaphthyldiimine (BINIM) ligand with 3,5-xylyl substituents, demonstrated high regioselectivity and enantioselectivity in the reaction between 2,4,6-trimethylbenzonitrile oxide and 3-crotonoyl-5,5-dimethyl-2-oxazolidinone. The results are summarized in the table below.

| Dipolarophile | Nitrile Oxide | Catalyst Loading (mol %) | Regioselectivity (4-Me:5-Me) | Enantiomeric Excess (% ee) of 4-Me adduct |

|---|---|---|---|---|

| 3-crotonoyl-5,5-dimethyl-2-oxazolidinone | 2,4,6-trimethylbenzonitrile oxide | 30 | 85:15 | 96 |

The high enantiomeric excess achieved highlights the effectiveness of the 3,5-xylyl-substituted ligand in creating a chiral environment around the metal center, thereby directing the approach of the reactants to favor the formation of one enantiomer.

Another prominent application of the 3,5-xylyl carbamate moiety is in the field of chiral chromatography. Cellulose tris(3,5-dimethylphenylcarbamate) is a widely used and highly effective chiral stationary phase (CSP) for the separation of enantiomers by high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). mdpi.comnih.govnih.govacs.orgrsc.org This CSP is capable of resolving a broad range of racemic compounds, including many pharmaceuticals. The chiral recognition ability of this material stems from the helical structure of the cellulose backbone and the arrangement of the 3,5-dimethylphenyl carbamate groups, which create chiral pockets and allow for stereoselective interactions (such as hydrogen bonding, π-π stacking, and dipole-dipole interactions) with the enantiomers of the analyte.

The effectiveness of this CSP is demonstrated in the separation of various beta-blocker drugs, as shown in the table below.

| β-Blocker | Selectivity (α) |

|---|---|

| Pindolol | 5.55 |

| Metoprolol | 2.30 |

| Propranolol | 1.96 |

| Bisoprolol | 1.74 |

| Atenolol | 1.46 |

The high selectivity factors indicate a strong chiral recognition and efficient separation of the enantiomers of these pharmaceutically important compounds. The synthesis of this chiral selector involves the reaction of cellulose with an excess of 3,5-dimethylphenyl isocyanate, which can be conceptually linked back to the reactivity of chloroformates as precursors to isocyanates or in the direct formation of carbamates. nih.gov This application firmly establishes the 3,5-xylyl carbamate unit as a critical component in advanced materials for chiral separations.

Activation of Heteroaromatic Substrates in Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of heteroaromatic compounds presents a significant challenge in synthetic organic chemistry due to the inherent resonance stability of the aromatic ring and the potential for the heteroatom to poison the catalyst. dicp.ac.cn A key strategy to overcome these hurdles is the activation of the heteroaromatic substrate. The use of chloroformates as activating agents for N-heterocycles like quinolines and isoquinolines has proven to be an effective approach. This activation strategy is predicated on several key principles:

Disruption of Aromaticity : Reaction of the nitrogen atom in the heteroaromatic ring with a chloroformate leads to the formation of a quinolinium or isoquinolinium salt. This partially disrupts the aromatic system, making the ring more susceptible to hydrogenation. dicp.ac.cn

Prevention of Catalyst Poisoning : The bonding of the activating group to the nitrogen atom can prevent it from coordinating to the metal center of the catalyst, thus avoiding catalyst deactivation. dicp.ac.cn

Enhanced Coordination : The carbamate moiety formed upon activation may play a crucial role in the coordination between the substrate and the catalyst, which can be beneficial for controlling the enantioselectivity of the hydrogenation. dicp.ac.cn

While direct research findings on the application of this compound in the activation of heteroaromatic substrates for asymmetric hydrogenation are not extensively detailed in the reviewed literature, the principle has been demonstrated with other chloroformate esters. Studies on analogous compounds such as benzyl chloroformate, methyl chloroformate, and ethyl chloroformate provide a strong basis for understanding the potential role of this compound.

Research conducted on the iridium-catalyzed asymmetric hydrogenation of 2-methylquinoline demonstrated that various chloroformates can effectively activate the substrate, leading to high conversion and enantioselectivity. The choice of the activating reagent was found to be a critical parameter in optimizing the reaction.

| Activating Agent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzyl chloroformate | >99 | 90 |

| Methyl chloroformate | >99 | 91 |

| Ethyl chloroformate | >99 | 90 |

| Phenyl chloroformate | >99 | 91 |

Reaction conditions: 2-methylquinoline (0.5 mmol), [Ir(COD)Cl]₂ (0.5 mol%), (S)-MeO-BIPHEP (1.1 mol%), activator (1.1 equiv), K₂CO₃ (1.2 equiv), THF (3 mL), H₂ (900 psi), 25 °C, 12 h.

The data indicates that different chloroformates provide comparable and high levels of conversion and enantioselectivity, suggesting that the electronic and steric properties of the ester group on the chloroformate have a nuanced but not dramatic effect on the outcome of this specific reaction. Benzyl chloroformate was often chosen for further studies due to the ease of deprotection of the resulting carbobenzyloxy (Cbz) group. dicp.ac.cn

Further investigations into the substrate scope using benzyl chloroformate as the activator revealed that this method is applicable to a variety of substituted quinolines, affording the corresponding tetrahydroquinolines in high yields and enantioselectivities.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Methylquinoline | (S)-1-Cbz-2-methyl-1,2,3,4-tetrahydroquinoline | 98 | 90 |

| 2-Ethylquinoline | (S)-1-Cbz-2-ethyl-1,2,3,4-tetrahydroquinoline | 99 | 92 |

| 2-Propylquinoline | (S)-1-Cbz-2-propyl-1,2,3,4-tetrahydroquinoline | 99 | 93 |

| 6-Methoxy-2-methylquinoline | (S)-1-Cbz-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | 99 | 91 |

Reaction conditions: Substrate (0.5 mmol), [Ir(COD)Cl]₂ (0.5 mol%), (S)-SEGPHOS (1.1 mol%), Benzyl chloroformate (1.1 equiv), Li₂CO₃ (1.2 equiv), THF (3 mL), H₂ (600 psi), room temperature, 12-15 h.

This strategy has been successfully extended to the asymmetric hydrogenation of isoquinolines, further demonstrating the utility of chloroformate activation in preparing valuable chiral heterocyclic compounds. dicp.ac.cn The successful application of various chloroformates in these reactions suggests that this compound would likely serve as an effective activating agent as well, potentially offering subtle variations in reactivity or selectivity due to its specific steric and electronic profile.

Analytical Methodologies Employing Chloroformate Derivatization in Research

Chromatographic Derivatization for Enhanced Analytical Resolution

Derivatization with chloroformates is a widely adopted strategy to improve the chromatographic analysis of polar compounds. The process involves converting polar functional groups into less polar, more volatile derivatives, which enhances separation efficiency and detection sensitivity. This is particularly vital for gas chromatography (GC), where analytes must be volatile and thermally stable. gcms.czcolostate.edu Alkyl chloroformates, for instance, can react with analytes in aqueous environments, which simplifies sample preparation by eliminating the need for complete drying. researchgate.net This approach has been successfully applied to a diverse range of molecules, including amino acids, fatty acids, polyamines, and phenolic acids. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying compounds in complex mixtures. researchgate.net However, many biologically significant molecules are not directly amenable to GC-MS analysis due to their low volatility. researchgate.net Chloroformate derivatization addresses this limitation by converting non-volatile compounds into derivatives suitable for GC analysis. mdpi.com

The reaction with chloroformates, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), is often rapid and can be performed directly in an aqueous phase, streamlining the sample preparation process. mdpi.comcore.ac.uk This method has been optimized for the comprehensive analysis of endogenous metabolites in biological samples like serum and urine. researchgate.netnih.gov For example, an optimized GC-MS method using ECF derivatization has been validated for analyzing metabolites in human serum, demonstrating good repeatability and recovery for 18 different metabolites. researchgate.netresearchgate.net This technique has been applied to metabolic profiling studies, successfully differentiating between the metabolic profiles of uremic patients and healthy individuals. researchgate.net Similarly, MCF derivatization has been used for the simultaneous analysis of amino and non-amino organic acids and for profiling phytohormones in plant tissues. nih.gov

The general utility of chloroformates in GC-MS is highlighted by their ability to derivatize a wide array of functional groups, making them suitable for broad-spectrum metabolic profiling. core.ac.uknih.gov

Derivatization of Polar Metabolites in Biological Samples

Polar metabolites, such as amino acids, organic acids, and certain hormones, are central to understanding biological systems, but their analysis is often challenging due to their hydrophilicity and low volatility. Chloroformate derivatization provides an effective solution for profiling these metabolites in complex biological matrices. nih.govnih.gov The reaction converts polar analytes into more hydrophobic derivatives that can be easily extracted from the aqueous sample matrix into an organic solvent, which also helps to remove interfering salts. nih.gov

This methodology has been extensively applied to the analysis of amino acids in various biological samples. nih.govnih.gov For example, ethyl chloroformate (ECF) derivatization coupled with nano-electrospray ultrahigh-resolution Fourier transform mass spectrometry (nano-ESI-UHR-FTMS) has been used for the microanalysis of amino acids in cells and tissues. nih.gov This technique derivatizes both the amino and carboxylic acid groups, increasing the mass of the analytes and making them more suitable for mass spectrometry. nih.gov

The table below summarizes the application of different chloroformate reagents for the derivatization of various polar metabolites in biological samples.

| Derivatizing Agent | Analyte Class | Biological Matrix | Analytical Technique | Key Findings |

| Ethyl Chloroformate (ECF) | Amino Acids, Organic Acids | Human Serum | GC-MS | Differentiated metabolic profiles of uremic patients and healthy controls. researchgate.netresearchgate.net |

| Ethyl Chloroformate (ECF) | Amino Acids | Cells, Tissues | nano-ESI-UHR-FTMS | Enabled rapid and sensitive quantification of stable isotope-labeled amino acids. nih.gov |

| Methyl Chloroformate (MCF) | Phytohormones | Plant Tissue | GC-MS | Allowed for simultaneous quantification of 11 different phytohormones and related metabolites. nih.gov |

| Ethyl Chloroformate (ECF) | Various Metabolites | Rat Urine | GC-MS | Proved suitable for metabonomic profiling in studies of precancerous conditions. nih.gov |

| Isobutyl Chloroformate | Amino Acids | Aqueous Medium | GC-FID, GC-MS | Provided higher sensitivity compared to other alkyl chloroformate derivatives. nih.gov |

| Propyl Chloroformate | Thiols (e.g., Homocysteine) | Human Plasma | GC-MS | Proved to be a rapid and effective reagent for the assay of plasma thiols. science.gov |

Enantiomeric Purity Assessment via Diastereomer Formation

The determination of enantiomeric purity is critical in the pharmaceutical industry and various fields of biological research, as different enantiomers of a chiral molecule can have vastly different biological activities. One common strategy for separating enantiomers is to derivatize them with a chiral reagent to form diastereomers. researchgate.net Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can be separated using standard achiral chromatographic techniques. wikipedia.orgmdpi.com

Chloroformate chemistry offers effective reagents for this purpose. By using an enantiomerically pure chiral chloroformate, a racemic mixture of analytes (e.g., amines or alcohols) can be converted into a mixture of diastereomers. These resulting diastereomeric carbamates or esters can then be resolved on a standard, non-chiral GC column.

A notable example is the use of (–)-(1R)-menthyl chloroformate for determining the optical purity of chiral substituted tetrahydroisoquinolines (THIQs). scirp.org The derivatization reaction selectively forms diastereomeric carbamates that are resolvable by GC-MS on an achiral column. scirp.org Another chiral derivatizing agent, (+)-1-(9-fluorenyl)ethyl chloroformate, has been used to form fluorescent diastereomers of amino acids, which can then be separated by micellar electrokinetic chromatography. science.gov This indirect method of chiral separation is a powerful tool for assessing the enantiomeric composition of various compounds. researchgate.net

Development of Advanced Derivatizing Agents

The ongoing development of new derivatizing agents aims to improve reaction efficiency, derivative stability, and detection sensitivity. In the context of chloroformates, research has focused on creating reagents that offer enhanced performance for specific analytical challenges. While simple alkyl chloroformates like methyl and ethyl chloroformate are broadly effective, more advanced structures are designed to introduce specific properties to the derivative, such as increased mass, improved fragmentation patterns in mass spectrometry, or enhanced sensitivity for specific detectors. researchgate.netnih.gov The use of bulkier alkyl groups, such as isobutyl chloroformate, has been shown to increase sensitivity in GC-MS analysis of amino acids compared to smaller alkyl chloroformates. nih.gov

Fluorinated Chloroformate Derivatives in Analytical Chemistry

Fluorinated derivatizing agents are particularly valuable in analytical chemistry, especially for GC-MS applications. Incorporating fluorine atoms into the derivatizing reagent can significantly enhance the sensitivity of electron capture detectors (ECD) and can also improve the chromatographic properties and mass spectrometric detection of the resulting derivatives. researchgate.net

Several fluorinated chloroformate reagents have been developed and applied for the analysis of various compounds. Heptafluorobutyl chloroformate (HFBCF), for instance, is used for the chiral analysis of secondary amino acids like proline. nih.gov The derivatization with HFBCF, followed by amidation, yields derivatives that can be effectively separated on a chiral GC column. nih.gov This method allows for the sensitive detection of minor D-enantiomers in complex biological matrices. nih.gov Similarly, pentafluoropropyl chloroformate has been used for the rapid derivatization of amino acid enantiomers in peptide hydrolysates, with the resulting derivatives being volatile enough for analysis on a chiral column. researchgate.net The development of novel agents like 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate further expands the toolkit for direct derivatization of highly polar analytes in aqueous samples. science.gov

The table below presents examples of advanced and fluorinated chloroformate derivatizing agents and their applications.

| Derivatizing Agent | Abbreviation | Application | Key Advantage |

| (–)-(1R)-Menthyl chloroformate | - | Enantiomeric separation of chiral tetrahydroisoquinolines | Forms diastereomers separable on an achiral GC column. scirp.org |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | - | Chiral analysis of amino acids | Forms fluorescent diastereomers for sensitive detection. science.gov |

| Heptafluorobutyl chloroformate | HFBCF | Chiral analysis of secondary amino acids | Allows for cost-effective GC-MS separation of enantiomers in biological fluids. nih.gov |

| Pentafluoropropyl chloroformate | - | Enantiomeric analysis of amino acids in peptides | Derivatization proceeds rapidly in aqueous media, producing volatile derivatives. researchgate.net |

| 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate | ClOFPCF | Derivatization of highly polar, hydrophilic analytes | Allows for direct derivatization in water. science.gov |

Emerging Research Frontiers and Future Outlook for 3,5 Xylyl Chloroformate

Computational and Theoretical Investigations in Reaction Prediction and Optimization

While specific computational studies on 3,5-Xylyl chloroformate are not extensively documented in publicly available literature, the broader field of computational chemistry offers powerful tools for predicting its reactivity and optimizing reaction conditions. Theoretical investigations into related aryl chloroformates provide a framework for understanding the potential behavior of the 3,5-xylyl derivative.

Density Functional Theory (DFT) and other high-level computational methods are increasingly used to study the reaction mechanisms of electrophilic substitution reactions involving various substrates. rsc.orgrsc.org These studies can elucidate the electronic effects of the substituent groups on the aromatic ring, influencing the reactivity of the chloroformate moiety. For this compound, the two methyl groups at the meta positions are expected to have a moderate electron-donating effect, which could be quantitatively modeled to predict its reactivity in comparison to other aryl chloroformates.

Kinetic and mechanistic studies on the reactions of various aryl chloroformates with nucleophiles, such as quinuclidines, have been conducted. researchgate.net These experimental studies, when coupled with computational modeling, can provide a detailed understanding of the transition states and intermediates involved. Such insights are invaluable for predicting reaction outcomes and optimizing conditions for desired product formation. The solvolysis of chloroformate esters, including aryl and vinyl chloroformates, has also been a subject of mechanistic studies, highlighting the competition between unimolecular and bimolecular pathways depending on the solvent and substrate structure. nih.gov

Table 1: Potential Computational Approaches for this compound Research

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Modeling reaction pathways with various nucleophiles. | Determination of activation energies, transition state geometries, and reaction mechanisms. |

| Ab initio methods | Calculating electronic properties such as charge distribution and molecular orbitals. | Understanding the influence of the 3,5-dimethylphenyl group on the reactivity of the chloroformate. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments. | Prediction of solvation effects on reaction rates and selectivity. |

Green Chemistry Innovations for Waste Reduction in Chloroformate Chemistry

The synthesis of chloroformates has traditionally relied on the use of highly toxic phosgene (B1210022) gas. kobe-u.ac.jppatsnap.com Green chemistry principles are driving the development of safer and more sustainable alternatives. One significant innovation is the use of triphosgene (B27547), a solid and therefore safer phosgene equivalent, for the preparation of alkyl and aryl chloroformates. google.comjustia.com This method is simple, mild, and efficient, avoiding the hazards associated with handling gaseous phosgene. google.comjustia.com

Another promising green approach is the development of continuous flow synthesis methods. A recently disclosed method for the continuous synthesis of chloroformate compounds involves the reaction of a compound with triphosgene in a continuous flow reactor. google.com This technique offers several advantages, including improved heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for process automation and scalability. google.com Such a process could be readily adapted for the production of this compound, leading to a more efficient and environmentally friendly manufacturing process.

Furthermore, photo-on-demand synthesis of chloroformates from chloroform (B151607) and an alcohol using UV light and oxygen represents a novel, phosgene-free route. organic-chemistry.orgresearchgate.net This method allows for the in situ generation of the chloroformate, which can then be used in one-pot reactions to produce carbonates and carbamates, minimizing waste and improving process safety. organic-chemistry.orgresearchgate.net

Exploration of Novel Reactivity Modes and Synthetic Transformations

Beyond its conventional use in forming carbonates and carbamates, the reactivity of this compound holds potential for novel synthetic transformations. The reaction of aryl chloroformates with dimethylformamide (DMF) has been reported to yield α-chlorocresols, indicating a departure from the expected reactivity. acs.org The reaction of aryl chloroformates with silver nitrate (B79036) has also been explored, suggesting avenues for metal-catalyzed or mediated transformations. acs.org

The chloroformate functional group is a versatile electrophile, and its reactivity can be tuned by the electronic nature of the aryl substituent. The 3,5-dimethylphenyl group in this compound provides a specific electronic environment that could be exploited in the design of new reactions. For instance, its reaction with different classes of nucleophiles beyond simple alcohols and amines could lead to the synthesis of novel functional molecules.

Kinetic studies on the aminolysis of aryl chloroformates have provided insights into the structure-reactivity correlations, which can guide the exploration of new reactions. researchgate.net The understanding of reaction mechanisms, whether concerted or stepwise, allows for the rational design of substrates and reaction conditions to favor desired outcomes. researchgate.net

Interdisciplinary Collaborations in Materials Science and Chemical Biology

While direct applications of this compound in materials science and chemical biology are not yet well-established, the structural motifs it contains suggest potential for interdisciplinary research. The 3,5-dimethylphenyl group is present in various molecules with interesting properties. For example, 3,5-dimethylphenyl isocyanate is a key intermediate in organic synthesis and has been used in the development of chiral stationary phases for chromatography. innospk.comsigmaaldrich.com This suggests that polymers or surfaces modified with the 3,5-xylyl group via the chloroformate handle could find applications in separation science or as specialized materials.

In the realm of chemical biology, chloroformates are used to introduce protecting groups or as derivatizing agents for gas chromatography analysis. researchgate.net Aryl chloroformates, in particular, have been used as fluorescent or UV-active tags. researchgate.net While this compound itself is not fluorescent, it could be used to link the 3,5-dimethylphenyl moiety to biomolecules, potentially influencing their biological activity or providing a structural scaffold for the development of new chemical probes. nih.gov The synthesis of various compounds containing the 3,5-dimethylphenyl group, such as 3,5-dimethylphenyl trifluoromethanesulfonate (B1224126) and 3,5-dimethylphenyl 2-nitrobenzenesulfonate, indicates the synthetic utility of this building block in creating diverse molecular architectures. chemspider.comamanote.com

The exploration of this compound in these interdisciplinary areas will likely require collaboration between synthetic chemists, materials scientists, and chemical biologists to fully realize its potential.

常见问题

Q. What gaps exist in toxicological data for this compound, and how can these be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。